Sulfonyloxydihydroxyphenylacetic acid
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Overview
Description
3,4-Dihydroxyphenylacetate sulfate is an aryl sulfate.
Scientific Research Applications
Potential in Diabetes Treatment and Complications
Sulfonyloxydihydroxyphenylacetic acid, as part of the sulfonyl group-containing compounds, has significant implications in medicinal chemistry, particularly for diabetes and its complications. Sulfonyl compounds, including sulfonamides and sulfones, interact with biological targets through hydrogen bonding and specific conformations, influencing pathways in glucose metabolism and insulin signaling. These compounds are noted for inhibiting various enzymes and activating glucokinase, impacting glucose metabolism and insulin resistance. Additionally, they have roles in insulin secretion by affecting insulin receptor tyrosine kinase and other related enzymes, providing a broad spectrum of potential applications in diabetes management (Chen et al., 2012).
Role in Anticancer and Antiviral Therapies
Sulfonyloxydihydroxyphenylacetic acid, as part of the broader category of sulfonamides, shows substantial antitumor activity and possesses diverse mechanisms of action, such as inhibition of carbonic anhydrase, disruption of microtubule assembly, and angiogenesis inhibition. These properties highlight its potential in anticancer therapies. Furthermore, sulfonamides have shown significant antiviral activity, including against HIV, by inhibiting viral replication and acting as HIV entry inhibitors, indicating their potential in antiviral therapy (Scozzafava et al., 2003).
Environmental and Biological Impact
Studies on sulfonamide antibiotics, which share structural similarities with sulfonyloxydihydroxyphenylacetic acid, have revealed their environmental persistence and potential in propagating antibiotic resistance. Research on microbial strategies to degrade sulfonamides has shown the degradation pathway initiated by ipso-hydroxylation, indicating a novel approach to addressing environmental concerns related to these compounds (Ricken et al., 2013).
Implications in Neuroscience
In studies related to neuroscience, sulfonyloxydihydroxyphenylacetic acid, as part of sulfonyl compounds, may affect neurotransmitter systems. For instance, a study on the effect of a sulfonylurea on dopamine synthesis in PC12 cells indicated that these compounds could influence neurotransmitter release and metabolism. This points to potential applications or implications in neurological conditions and brain function research (Lamensdorf et al., 2000).
properties
CAS RN |
38339-04-7 |
---|---|
Product Name |
Sulfonyloxydihydroxyphenylacetic acid |
Molecular Formula |
C8H8O7S |
Molecular Weight |
248.21 g/mol |
IUPAC Name |
2-(3-hydroxy-4-sulfooxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O7S/c9-6-3-5(4-8(10)11)1-2-7(6)15-16(12,13)14/h1-3,9H,4H2,(H,10,11)(H,12,13,14) |
InChI Key |
ZQTJTTSZJNFQGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(=O)O)O)OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)OS(=O)(=O)O |
Other CAS RN |
38339-04-7 |
synonyms |
sulfonyloxydihydroxyphenylacetic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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